Superior Biochemical Potency for FGFR4
Fgfr4-IN-14 (Compound 27i) demonstrates a lower IC50 against the FGFR4 kinase domain compared to the clinical candidate BLU-554 (fisogatinib). This translates to a more potent inhibition of the target at the molecular level [1][2].
| Evidence Dimension | Inhibitory Activity (IC50) against FGFR4 |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | BLU-554: 5 nM |
| Quantified Difference | Fgfr4-IN-14 is ~2-fold more potent than BLU-554 in this assay. |
| Conditions | In vitro biochemical assay on purified FGFR4 kinase domain. |
Why This Matters
Greater target engagement at lower concentrations can reduce the required dosage and potentially minimize off-target effects in experimental models.
- [1] Yang, Y., He, X., Li, Z., Ran, K., Wang, N., Zhao, L., Liu, Z., Zeng, J., Chang, B., Feng, Q., Zhang, Q., & Yu, L. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. *European Journal of Medicinal Chemistry*, 257, 115499. View Source
- [2] Fisogatinib (BLU-554) product datasheet. (n.d.). InvivoChem. View Source
